![molecular formula C8H14N2S2 B13285648 2-{[(Pyrrolidin-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole](/img/structure/B13285648.png)
2-{[(Pyrrolidin-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Pyrrolidin-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole is a heterocyclic organic compound that features a thiazole ring fused with a pyrrolidine moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Pyrrolidin-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole typically involves the reaction of pyrrolidine derivatives with thiazole precursors. One common method involves the nucleophilic substitution reaction where a pyrrolidine derivative reacts with a thiazole compound under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions such as temperature and pressure control to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-{[(Pyrrolidin-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiazole derivatives.
Scientific Research Applications
2-{[(Pyrrolidin-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-{[(Pyrrolidin-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 2-{[(Pyrrolidin-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3-oxazole
- 2-{[(Pyrrolidin-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3-imidazole .
Uniqueness
What sets 2-{[(Pyrrolidin-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole apart is its unique combination of the thiazole and pyrrolidine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H14N2S2 |
|---|---|
Molecular Weight |
202.3 g/mol |
IUPAC Name |
2-(pyrrolidin-2-ylmethylsulfanyl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C8H14N2S2/c1-2-7(9-3-1)6-12-8-10-4-5-11-8/h7,9H,1-6H2 |
InChI Key |
PNEMWHYGZRYETP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CSC2=NCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(Oxan-4-ylmethyl)amino]butan-1-ol](/img/structure/B13285569.png)
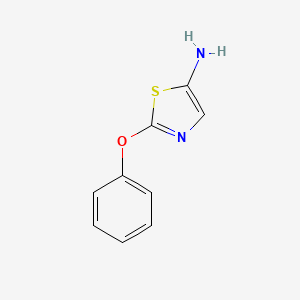
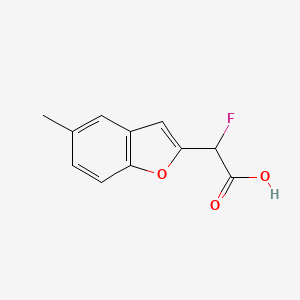
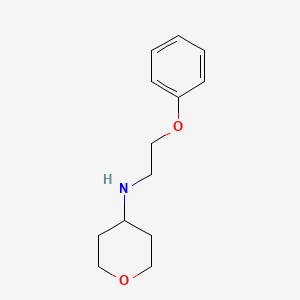
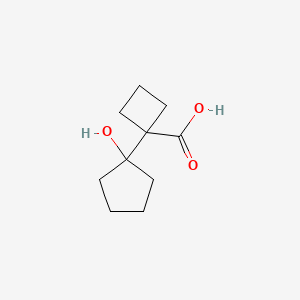
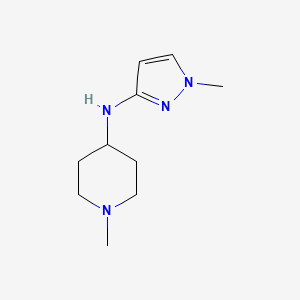

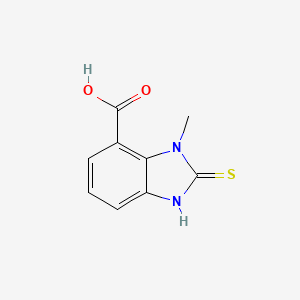
![2-Ethyl-[1,3]oxazinane](/img/structure/B13285617.png)
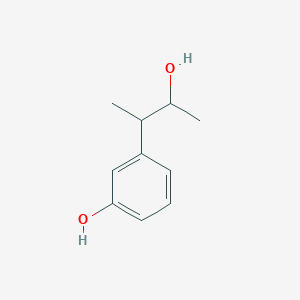
![2-ethyl-5,7-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13285633.png)

